N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. Based on its nomenclature, it likely contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds have been synthesized. For instance, new tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups .
Scientific Research Applications
Fluorescence Binding Studies
- Study 1: Meng et al. (2012) synthesized derivatives of p-hydroxycinnamic acid, including compounds structurally related to N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide. They investigated the interactions of these compounds with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research is significant in understanding protein-ligand interactions, which has implications in drug design and biochemical assays (Meng et al., 2012).
Antifungal Activity
- Study 2: Jafar et al. (2017) synthesized derivatives containing the N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl moiety, investigating their antifungal effects against Aspergillus terreus and Aspergillus niger. This study highlights the potential of these compounds as antifungal agents (Jafar et al., 2017).
Synthesis and Biological Activity of Derivatives
- Study 3: Gein et al. (2019) conducted research on the synthesis of 5-Aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and their salts. They examined these compounds for analgesic, anti-inflammatory, and antimicrobial activities, showcasing their potential in medicinal chemistry (Gein et al., 2019).
Catalysts in Chemical Synthesis
- Study 4: Bumagin et al. (2019) utilized a related compound, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, as a ligand in bimetallic boron-containing heterogeneous catalysts. This research contributes to the development of efficient catalysts in organic synthesis (Bumagin et al., 2019).
Antibacterial Agents
- Study 5: Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety derived from a precursor similar to this compound, demonstrating their efficacy as antibacterial agents (Azab et al., 2013).
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c1-12-9-13(2)23-20(22-12)25-30(27,28)16-6-4-15(5-7-16)24-19(26)14-3-8-17-18(10-14)29-11-21-17/h3-11H,1-2H3,(H,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQWZJHETMMBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.